Benzyl 3-(mesyloxy)cyclobutanecarboxylate
Description
Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a cyclobutane-based ester derivative featuring a mesyloxy (methylsulfonyloxy) group at the 3-position and a benzyl ester at the 1-position. The mesyloxy group is a strong electron-withdrawing moiety, enhancing the compound’s reactivity in nucleophilic substitution reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where cyclobutane rings are valued for their conformational rigidity and metabolic stability.
Properties
IUPAC Name |
benzyl 3-methylsulfonyloxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCFIJYNAMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 3-(mesyloxy)cyclobutanecarboxylate typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming reactions.
Introduction of the mesyloxy group: This step involves the reaction of the cyclobutane derivative with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Benzyl 3-(mesyloxy)cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The mesyloxy group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into the scientific research applications of this compound, providing a comprehensive overview supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its unique cyclobutane structure, which contributes to its reactivity and versatility in chemical reactions. The presence of the mesyloxy group enhances its electrophilic properties, making it suitable for various synthetic pathways.
Chemical Formula
- Molecular Formula : CHOS
- Molecular Weight : 270.30 g/mol
Structural Features
- Cyclobutane Ring : Provides rigidity and strain that can be exploited in chemical reactions.
- Mesyloxy Group : Enhances reactivity, particularly in nucleophilic substitution reactions.
Drug Development
This compound has been explored as a scaffold for developing novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with improved biological activities.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown efficacy against specific cancer cell lines, suggesting potential as chemotherapeutic agents.
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo functionalization allows chemists to create diverse derivatives with tailored pharmacological profiles.
Synthetic Pathways
This compound can participate in several organic transformations, including:
- Nucleophilic Substitution Reactions : The mesyloxy group can be replaced by various nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
- Cycloaddition Reactions : The cyclobutane ring can engage in [2+2] cycloaddition reactions, providing access to larger cyclic structures.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Products Obtained |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Alkylated derivatives |
| Cycloaddition | UV light or heat | Dihydro derivatives |
| Rearrangement | Acidic conditions | Isomeric products |
Recent Findings
Recent studies have highlighted the compound's potential in developing new analgesics and anti-inflammatory agents. The modification of the benzyl group has led to compounds with enhanced selectivity for specific biological targets.
Case Study: Analgesic Development
A derivative of this compound was evaluated for its analgesic properties. In vivo tests demonstrated significant pain relief comparable to standard analgesics, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Benzyl 3-(mesyloxy)cyclobutanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The benzyl ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular properties, and applications of Benzyl 3-(mesyloxy)cyclobutanecarboxylate with its analogs:
Research Findings
- Thermal Properties : Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate has a predicted density of 1.172 g/cm³ and boiling point of 339.6°C, indicating suitability for high-temperature reactions .
Biological Activity
Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound is characterized by a cyclobutane ring substituted with a benzyl group and a mesyloxy functional group. The synthesis typically involves the reaction of cyclobutanecarboxylic acid derivatives with benzyl alcohol and mesyl chloride under controlled conditions to yield the desired ester.
2. Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. For instance, studies have demonstrated that certain esters can scavenge free radicals effectively, reducing lipid peroxidation in cellular models .
- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds with phenolic groups displayed potent inhibition of cell growth in prostate (PC-3) and leukemia (K562) cell lines .
- Enzyme Inhibition : There is evidence suggesting that benzyl derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
The biological mechanisms by which this compound exerts its effects can be summarized as follows:
- Radical Scavenging : The presence of hydroxyl groups in related compounds enhances their ability to donate electrons, thereby neutralizing free radicals .
- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of specific signaling pathways .
- Enzyme Interaction : Molecular docking studies have suggested that benzyl derivatives interact with active sites of enzymes like AChE and BuChE, inhibiting their activity and providing therapeutic benefits in conditions like Alzheimer's disease .
Case Study 1: Antioxidant Evaluation
A study assessing the antioxidant capacity of various benzyl esters demonstrated that those containing free phenolic hydroxyls showed significant scavenging activity against DPPH radicals. The results indicated a direct correlation between the structure and antioxidant potency .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 75% |
| Control (Trolox) | 90% |
Case Study 2: Cytotoxicity Assay
Another investigation focused on the cytotoxic effects of benzyl derivatives on cancer cell lines found that certain compounds led to a marked decrease in cell viability at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 15 |
| K562 | 12 |
5. Conclusion
This compound exhibits promising biological activities, particularly in antioxidant and antitumor domains. Further research is warranted to explore its full potential and elucidate the underlying mechanisms of action. The compound's ability to inhibit key enzymes also opens avenues for therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
